molecular formula C20H25N3O5S B12215885 N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B12215885
M. Wt: 419.5 g/mol
InChI Key: PWTNOSZXHSDKHN-UHFFFAOYSA-N
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Description

This compound belongs to a class of indazole-based carboxamides featuring a 1,1-dioxidotetrahydrothiophen-3-yl moiety and a substituted phenyl group. Its structure includes:

  • Indazole core: A 4,5,6,7-tetrahydro-1H-indazole scaffold, which is commonly associated with kinase inhibition and metabolic stability in medicinal chemistry .
  • Sulfone group: The 1,1-dioxidotetrahydrothiophen-3-yl substituent enhances polarity and may improve aqueous solubility.

Properties

Molecular Formula

C20H25N3O5S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide

InChI

InChI=1S/C20H25N3O5S/c1-27-14-7-8-16(18(11-14)28-2)21-20(24)19-15-5-3-4-6-17(15)23(22-19)13-9-10-29(25,26)12-13/h7-8,11,13H,3-6,9-10,12H2,1-2H3,(H,21,24)

InChI Key

PWTNOSZXHSDKHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4)OC

Origin of Product

United States

Biological Activity

N-(2,4-Dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the implications of its activity in various fields such as medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a tetrahydrothiophene moiety and an indazole core. The synthesis typically involves multi-step organic reactions that integrate various functional groups to enhance biological activity. The specific synthetic routes have not been extensively documented in the available literature but generally follow established methodologies for similar compounds.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with various biological targets. Below are some key areas of research:

Antimicrobial Activity

Recent studies indicate that derivatives of indazole and tetrahydrothiophene exhibit significant antimicrobial properties. For instance, certain indazole derivatives have shown promising results against fungal pathogens like Candida albicans and Candida glabrata. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that suggests moderate to high efficacy .

Antitumor Properties

Indazole derivatives have also been investigated for their anticancer potential. Research has demonstrated that specific modifications to the indazole structure can lead to increased selectivity and potency against cancer cell lines. For example, one study reported an indazole derivative with an IC50 value of 5.15 µM against the K562 leukemia cell line, indicating significant anticancer activity .

The mechanism through which these compounds exert their biological effects is still under investigation. However, it is hypothesized that they may influence apoptotic pathways by modulating the expression of key proteins involved in cell survival and death, such as Bcl-2 and Bax .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antifungal Efficacy : A series of indazole derivatives were tested against various strains of Candida. Compounds with carboxamide substitutions displayed enhanced antifungal activity compared to their counterparts without such modifications .
  • Antitumor Activity : In vitro studies on K562 cells showed that specific derivatives could induce apoptosis effectively at low concentrations. This suggests potential for development into therapeutic agents for leukemia .

Data Tables

Biological Activity Target IC50/MIC Values Reference
AntifungalCandida albicans3.807 mM
AntifungalCandida glabrata15.227 mM
AntitumorK562 Cell Line5.15 µM

Comparison with Similar Compounds

Structural Analog: 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (CAS 942719-51-9)

This analog shares the same indazole-sulfone core but differs in the aryl substituent (3-trifluoromethylphenyl vs. 2,4-dimethoxyphenyl). Key differences are summarized below:

Table 1. Structural and Physicochemical Comparison
Parameter Target Compound CAS 942719-51-9
Molecular Formula C₂₀H₂₄N₃O₅S C₁₉H₂₀F₃N₃O₃S
Molecular Weight 418.4 g/mol 427.4 g/mol
Substituent 2,4-dimethoxyphenyl (electron-donating) 3-trifluoromethylphenyl (electron-withdrawing)
Key Functional Groups Methoxy (-OCH₃), sulfone (-SO₂) Trifluoromethyl (-CF₃), sulfone (-SO₂)
SMILES Notation O=C(Nc1c(OC)ccc(OC)c1)c1nn(C2CCS(=O)(=O)C2)c2c1CCCC2 O=C(Nc1cccc(C(F)(F)F)c1)c1nn(C2CCS(=O)(=O)C2)c2c1CCCC2
Implications of Structural Differences
  • Electronic Effects: The 2,4-dimethoxyphenyl group in the target compound donates electron density via methoxy groups, which may enhance hydrogen-bonding interactions with biological targets.
  • Molecular Weight and Solubility :
    • The target compound has a lower molecular weight (418.4 vs. 427.4 g/mol) due to the absence of fluorine atoms.
    • The dimethoxyphenyl group may improve solubility in polar solvents compared to the trifluoromethyl analog.

Pharmacological and Biochemical Implications

  • Target Affinity : The electron-donating methoxy groups in the target compound may favor interactions with polar residues in enzyme active sites, while the trifluoromethyl group in CAS 942719-51-9 could enhance hydrophobic binding.

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